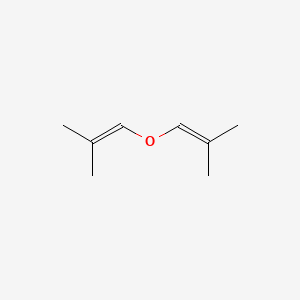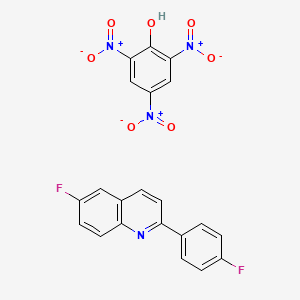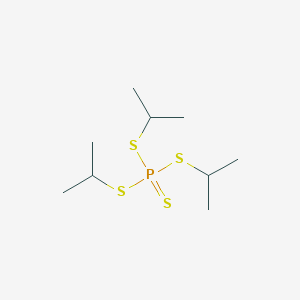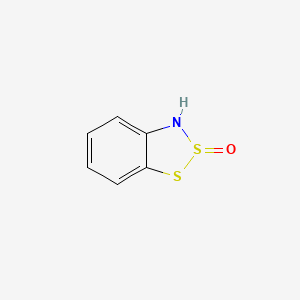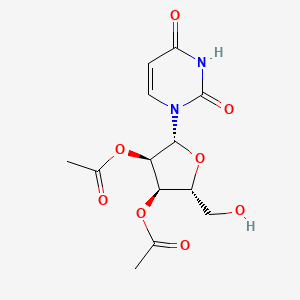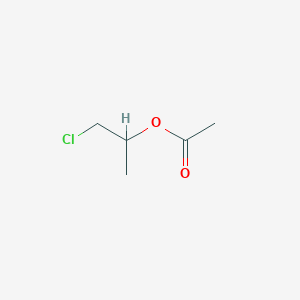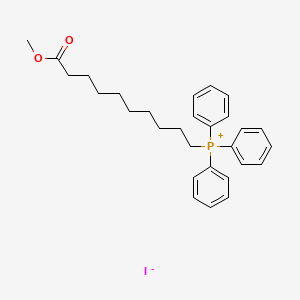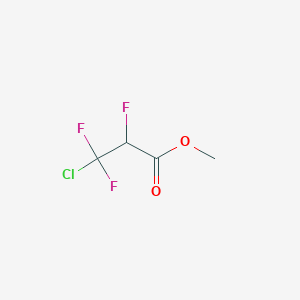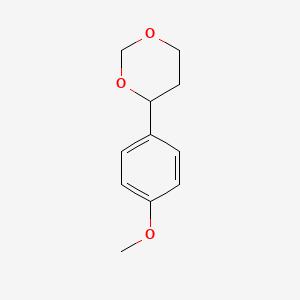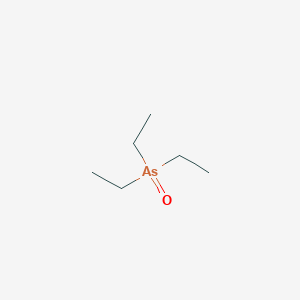
Triethyl(oxo)-lambda~5~-arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three ethyl groups and an oxo group attached to a central arsenic atom
准备方法
Synthetic Routes and Reaction Conditions
Triethyl(oxo)-lambda~5~-arsane can be synthesized through several methods. One common approach involves the reaction of triethylarsine with an oxidizing agent. For instance, the reaction of triethylarsine with hydrogen peroxide or a similar oxidizing agent under controlled conditions can yield this compound. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would involve the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Triethyl(oxo)-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced back to triethylarsine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under conditions such as reflux in an appropriate solvent.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Triethylarsine.
Substitution: Various substituted arsanes depending on the substituent used.
科学研究应用
Triethyl(oxo)-lambda~5~-arsane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-arsenic bonds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Research is conducted to understand the biological activity of organoarsenic compounds, including their potential use as therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other organoarsenic compounds.
作用机制
The mechanism by which triethyl(oxo)-lambda~5~-arsane exerts its effects involves the interaction of the arsenic atom with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The ethyl groups provide steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions.
相似化合物的比较
Similar Compounds
Triethylarsine: Lacks the oxo group, making it less oxidized compared to triethyl(oxo)-lambda~5~-arsane.
Trimethyl(oxo)-lambda~5~-arsane: Similar structure but with methyl groups instead of ethyl groups.
Triphenyl(oxo)-lambda~5~-arsane: Contains phenyl groups, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both ethyl groups and an oxo group, which confer distinct chemical properties
属性
CAS 编号 |
4964-15-2 |
|---|---|
分子式 |
C6H15AsO |
分子量 |
178.10 g/mol |
IUPAC 名称 |
1-diethylarsorylethane |
InChI |
InChI=1S/C6H15AsO/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
InChI 键 |
ULIKZLMTBMIHDQ-UHFFFAOYSA-N |
规范 SMILES |
CC[As](=O)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



